molecular formula C15H21NO3 B11767712 tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11767712
M. Wt: 263.33 g/mol
InChI Key: XCFYMMVVRXUULH-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the tert-Butyl Group: This step may involve the use of tert-butyl chloride and a base such as potassium carbonate.

    Hydroxylation and Carboxylation: These functional groups can be introduced through selective oxidation and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carboxylate group to an alcohol using LiAlH4 (Lithium aluminium hydride).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide).

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, aryl halides, and strong bases like NaH (Sodium hydride).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various alkylated or arylated isoquinolines.

Scientific Research Applications

tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl and methyl groups.

    tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the hydroxy and methyl groups.

    8-Methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl and hydroxy groups.

Uniqueness

The presence of the tert-butyl, hydroxy, and methyl groups in tert-Butyl 6-hydroxy-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 6-hydroxy-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-10-7-12(17)8-11-5-6-16(9-13(10)11)14(18)19-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3

InChI Key

XCFYMMVVRXUULH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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